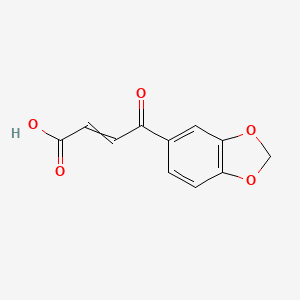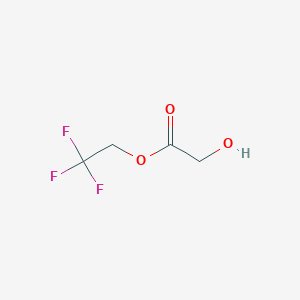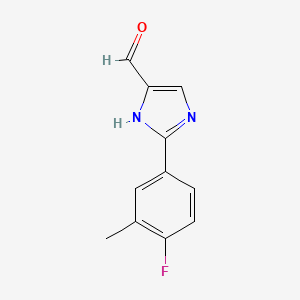
2-(4-fluoro-3-methylphenyl)-1H-imidazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluoro-3-Methylphenyl)-1H-Imidazole-5-Carbaldehyde is a chemical compound characterized by its unique structure, which includes a fluorine atom and a methyl group on the phenyl ring, as well as an imidazole ring with a carbaldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluoro-3-Methylphenyl)-1H-Imidazole-5-Carbaldehyde typically involves multiple steps, starting with the preparation of the 4-fluoro-3-methylphenyl moiety. This can be achieved through halogenation and subsequent functional group transformations. The imidazole ring is then constructed using methods such as the Debus-Radziszewski imidazole synthesis, which involves the reaction of an aldehyde with an amine and a carbonyl compound under acidic conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Fluoro-3-Methylphenyl)-1H-Imidazole-5-Carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: 2-(4-Fluoro-3-Methylphenyl)-1H-Imidazole-5-Carboxylic Acid
Reduction: 2-(4-Fluoro-3-Methylphenyl)-1H-Imidazoline
Substitution: Various derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-(4-Fluoro-3-Methylphenyl)-1H-Imidazole-5-Carbaldehyde has shown promise in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases.
Industry: Its unique properties make it valuable in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-(4-Fluoro-3-Methylphenyl)-1H-Imidazole-5-Carbaldehyde exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparaison Avec Des Composés Similaires
2-(4-Fluoro-3-Methylphenyl)-1H-Imidazole-5-Carbaldehyde is unique due to its specific structural features. Similar compounds include:
2-(3-Fluoro-4-Methylphenyl)-1H-Imidazole-5-Carbaldehyde: Similar structure but with a different position of the fluorine atom.
2-(4-Fluoro-3-Methylphenyl)-1H-Imidazole-4-Carbaldehyde: Similar structure but with a different position of the carbaldehyde group.
These compounds may exhibit similar properties but can differ in their biological activities and applications.
Propriétés
Formule moléculaire |
C11H9FN2O |
|---|---|
Poids moléculaire |
204.20 g/mol |
Nom IUPAC |
2-(4-fluoro-3-methylphenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C11H9FN2O/c1-7-4-8(2-3-10(7)12)11-13-5-9(6-15)14-11/h2-6H,1H3,(H,13,14) |
Clé InChI |
OPHRMBSLYGMMCD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2=NC=C(N2)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


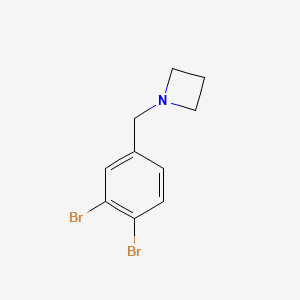
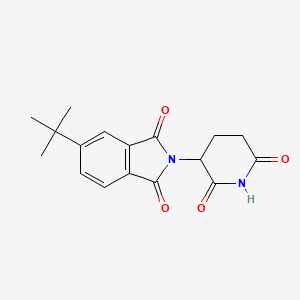
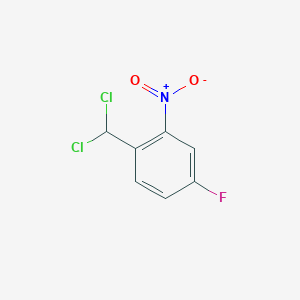


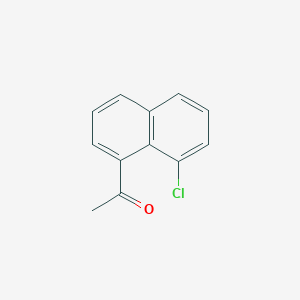
![2-Oxo-1,2-dihydro-[3,4'-bipyridine]-6-carboxylic acid](/img/structure/B15335057.png)
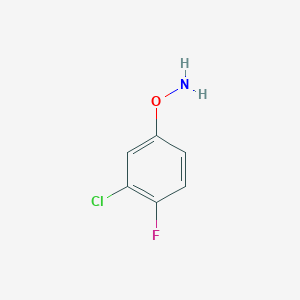
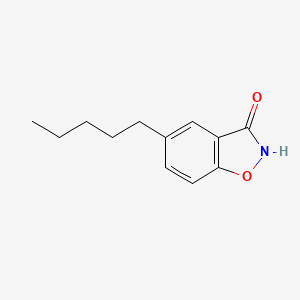
![2-[3-(Trifluoromethoxy)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B15335066.png)
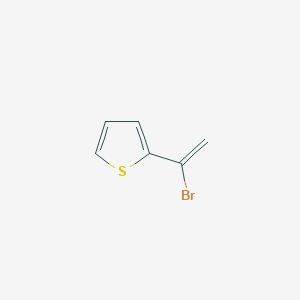
![1,4-Dichloropyridazino[4,5-d]pyridazine](/img/structure/B15335080.png)
